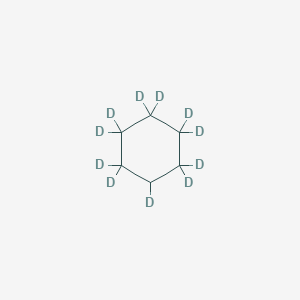

Cyclohexane-d11

概要

説明

Cyclohexane-d11 is a deuterated species of cyclohexane . It is employed in obtaining the rate of ring inversion process during the conformational analysis of cyclohexane by NMR .

Synthesis Analysis

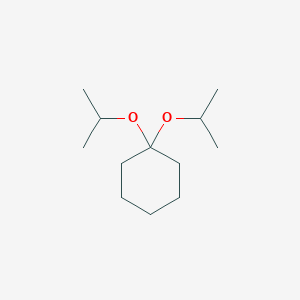

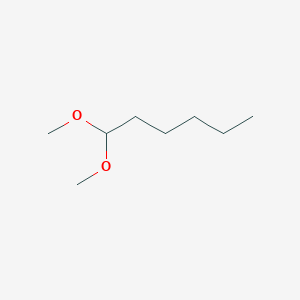

Cyclohexane-d11 was prepared from commercial [D12]-cyclohexanol via the sequence alcohol-chloride-acid-nitrile in an overall yield of 33% after purification .Molecular Structure Analysis

Cyclohexane-d11 is a deuterated species of cyclohexane . The Raman spectra of cyclohexane-d11 in various solvents have been recorded to study the gas-to-liquid frequency shifts and isotropic Raman linewidths .Chemical Reactions Analysis

Cyclohexane-d11 is used in the conformational analysis of cyclohexane by NMR . The conformational analysis of cyclohexane involves the study of the chair conformation of cyclohexane .Physical And Chemical Properties Analysis

Cyclohexane-d11 has a molecular weight of 95.23 g/mol . It has a complexity of 15.5 and an isotope atom count of 11 . The exact mass and monoisotopic mass are 95.162944588 g/mol .科学的研究の応用

Conformational Analysis

Cyclohexane-d11 is a deuterated species of cyclohexane. It is employed in obtaining the rate of ring inversion process during the conformational analysis of cyclohexane by Nuclear Magnetic Resonance (NMR) . This application is crucial in understanding the structural dynamics of cyclohexane.

Raman Spectroscopy

The Raman spectra of cyclohexane-d11 in various solvents have been recorded to study the gas-to-liquid frequency shifts and isotropic Raman linewidths . This helps in understanding the interaction of cyclohexane-d11 with different solvents at a molecular level.

Synthesis Reactions

Cyclohexane-d11, due to its high solubility, can be widely used as a solvent in various synthesis reactions . It plays a significant role in the synthesis of complex organic compounds.

Catalytic Reactions

Cyclohexane-d11 also has good stability and catalytic activity, which is of great significance for some catalytic reactions . It can enhance the rate of certain reactions and improve the yield of the desired products.

Pharmaceutical Applications

In the field of medicine, cyclohexane-d11 is an important intermediate that can be used to synthesize a range of drugs and bioactive molecules . It is a key component in the production of many pharmaceuticals.

Solvent Extraction and Separation

Due to the absence of any functional groups in its molecules, cyclohexane-d11 has good solubility in most solvents and can be widely used in solvent extraction and separation fields . It is particularly useful in the purification of certain compounds.

Insulation Material

The unique design structure of cyclohexane-d11 gives it good thermal stability and chemical inertness, making it a good insulation material . It can be used in various industrial applications where thermal insulation is required.

Environmentally Friendly Solvent

Cyclohexane-d11, due to its chemical inertness, can also serve as an environmentally friendly solvent . It can replace more harmful solvents in various industrial processes, contributing to a more sustainable and eco-friendly industry.

作用機序

Target of Action

Cyclohexane-d11 is a deuterated species of cyclohexane . It is primarily used in research settings, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy . The primary targets of Cyclohexane-d11 are therefore the atomic nuclei of hydrogen atoms in the compound, which interact with the magnetic field during NMR analysis .

Mode of Action

In NMR spectroscopy, Cyclohexane-d11 interacts with its targets (the atomic nuclei) by aligning the spin of the nuclei with the magnetic field. When radiofrequency energy is applied, the nuclei absorb this energy and flip their spin. The energy is then released as the nuclei return to their original state, producing a signal that can be detected and analyzed .

Biochemical Pathways

Cyclohexane-d11 is involved in the ring inversion process during the conformational analysis of cyclohexane by NMR . This process allows researchers to study the structural and conformational properties of cyclohexane .

Pharmacokinetics

It’s worth noting that the incorporation of deuterium (heavy hydrogen) into drug molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The use of Cyclohexane-d11 in NMR spectroscopy allows for detailed analysis of the structure and conformation of cyclohexane . This can provide valuable information for researchers studying the properties of cyclohexane and similar compounds .

Action Environment

The action of Cyclohexane-d11 is influenced by the conditions under which NMR spectroscopy is conducted. Factors such as the strength of the magnetic field, the frequency of the radio waves used, and the temperature can all affect the results of the analysis .

Safety and Hazards

将来の方向性

Cyclohexane-d11 is used in the conformational analysis of cyclohexane by NMR . The Raman spectra of cyclohexane-d11 in various solvents have been recorded to study the gas-to-liquid frequency shifts and isotropic Raman linewidths . Future research could focus on further understanding these properties and their implications.

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecadeuteriocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTMQSROBMDMFD-WTVBDOPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexane-d11 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

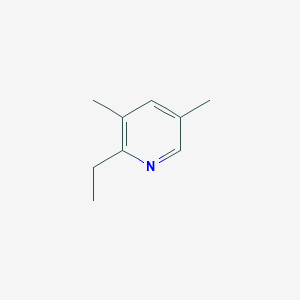

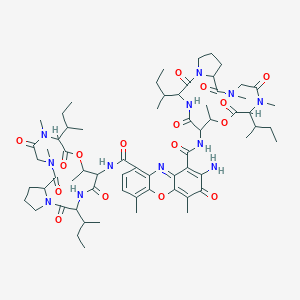

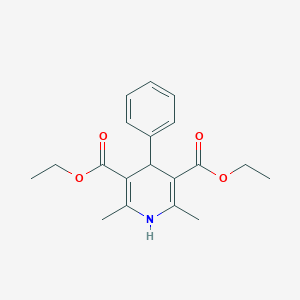

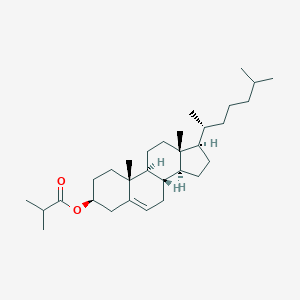

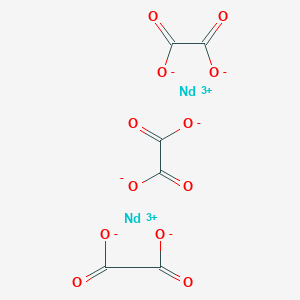

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。